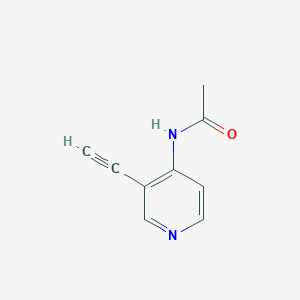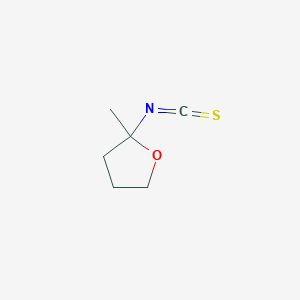![molecular formula C36H56S2Sn2 B13138099 (5,10-Dioctyl-2-trimethylstannyl-[1]benzothiolo[7,6-g][1]benzothiol-7-yl)-trimethylstannane](/img/structure/B13138099.png)
(5,10-Dioctyl-2-trimethylstannyl-[1]benzothiolo[7,6-g][1]benzothiol-7-yl)-trimethylstannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5,10-Dioctyl-2-trimethylstannyl-1benzothiolo7,6-gbenzothiol-7-yl)-trimethylstannane is a complex organotin compound Organotin compounds are characterized by the presence of tin atoms bonded to carbon atoms This particular compound features a benzothiolo structure, which is a fused ring system containing sulfur atoms, and is further modified with octyl and trimethylstannyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5,10-Dioctyl-2-trimethylstannyl-1benzothiolo7,6-gbenzothiol-7-yl)-trimethylstannane typically involves multiple steps, starting with the preparation of the benzothiolo core This core can be synthesized through a series of cyclization reactions involving sulfur-containing precursors
The trimethylstannyl groups are introduced via stannylation reactions, which involve the reaction of the benzothiolo core with trimethyltin chloride in the presence of a catalyst such as palladium. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors could be employed to enhance reaction efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(5,10-Dioctyl-2-trimethylstannyl-1benzothiolo7,6-gbenzothiol-7-yl)-trimethylstannane can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the benzothiolo core can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the oxidation state of the sulfur atoms or the tin atoms.
Substitution: The trimethylstannyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as halides or amines can be employed in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups in place of the trimethylstannyl groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (5,10-Dioctyl-2-trimethylstannyl-1benzothiolo7,6-gbenzothiol-7-yl)-trimethylstannane can be used as a precursor for the synthesis of more complex organotin compounds. Its unique structure makes it a valuable intermediate in the development of new materials with specific electronic or optical properties.
Biology and Medicine
In biology and medicine, organotin compounds have been studied for their potential use as antifungal and anticancer agents. The presence of tin atoms can enhance the biological activity of these compounds, making them promising candidates for drug development.
Industry
In industry, this compound could be used in the production of specialized polymers or as a catalyst in various chemical reactions. Its unique structure and reactivity make it a versatile compound for a range of industrial applications.
Wirkmechanismus
The mechanism of action of (5,10-Dioctyl-2-trimethylstannyl-1benzothiolo7,6-gbenzothiol-7-yl)-trimethylstannane involves its interaction with molecular targets through its organotin moieties. These moieties can bind to biological macromolecules, such as proteins or DNA, disrupting their normal function. The benzothiolo core can also interact with cellular components, potentially leading to oxidative stress or other cellular responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (5,10-Dioctyl-2-trimethylstannyl-1benzothiolo7,6-gbenzothiol-7-yl)-trimethylstannane : This compound is unique due to its specific combination of benzothiolo core and organotin groups.
- Other Organotin Compounds : Compounds such as tributyltin chloride or triphenyltin hydroxide share the presence of tin atoms but differ in their organic substituents and overall structure.
Uniqueness
The uniqueness of (5,10-Dioctyl-2-trimethylstannyl-1benzothiolo7,6-gbenzothiol-7-yl)-trimethylstannane lies in its specific combination of structural features, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C36H56S2Sn2 |
|---|---|
Molekulargewicht |
790.4 g/mol |
IUPAC-Name |
(5,10-dioctyl-2-trimethylstannyl-[1]benzothiolo[7,6-g][1]benzothiol-7-yl)-trimethylstannane |
InChI |
InChI=1S/C30H38S2.6CH3.2Sn/c1-3-5-7-9-11-13-15-23-21-27-28(29-25(23)17-19-31-29)22-24(26-18-20-32-30(26)27)16-14-12-10-8-6-4-2;;;;;;;;/h17-18,21-22H,3-16H2,1-2H3;6*1H3;; |
InChI-Schlüssel |
NPACXEOWVMRJTI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC1=CC2=C(C=C(C3=C2SC(=C3)[Sn](C)(C)C)CCCCCCCC)C4=C1C=C(S4)[Sn](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



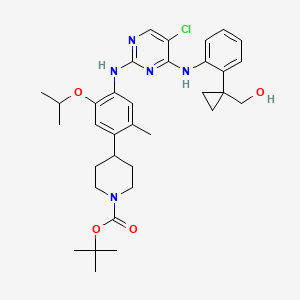
![(([2,2'-Bipyridine]-4,4'-diylbis(oxy))bis(4,1-phenylene))dimethanamine](/img/structure/B13138036.png)
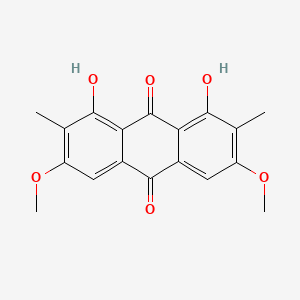

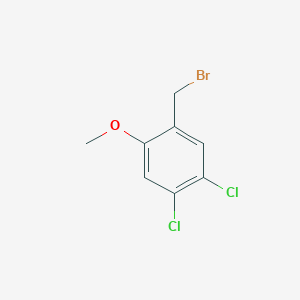
![[(19S)-19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-19-yl] 2-[6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoylamino]acetate](/img/structure/B13138053.png)
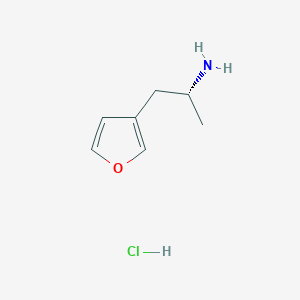
![1-(Benzo[d][1,3]dioxol-4-yl)butan-1-amine](/img/structure/B13138064.png)
